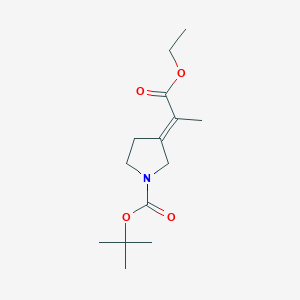

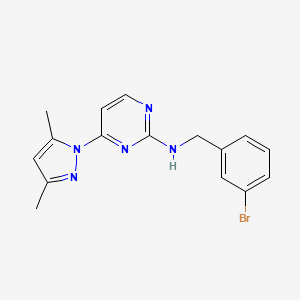

![molecular formula C7H7N3O2 B2823859 1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 937665-94-6](/img/structure/B2823859.png)

1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves the reaction of the corresponding hydrazide with different aldose sugars. Heterocyclization of the formed hydrazones leads to the derived acyclic nucleoside analogs containing the modified nucleobase 1,3,4-oxadiazoline. The process includes acetylation followed by heterocyclization .

Molecular Structure Analysis

The molecular structure of 1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine consists of a furan ring, an oxadiazole ring, and an amine group. The furan ring contributes to its biological activity, making it an interesting compound for further investigation .

Chemical Reactions Analysis

The compound can participate in various chemical reactions due to its functional groups. It may undergo oxidation, reduction, and substitution reactions. Understanding its reactivity is crucial for designing derivatives with improved properties .

Scientific Research Applications

Thiol-mediated Generation of Nitric Oxide and Vasodilator Action

Furoxans, a class of compounds including 1,2,5-oxadiazole-2-oxides, have been studied for their vasodilator action mediated through the thiol-dependent generation of nitric oxide (NO). This mechanism suggests potential applications in cardiovascular therapies and the development of nitrovasodilators (Feelisch, Schönafinger, & Noack, 1992).

Synthesis and Characterization of Oxadiazole Compounds

The synthesis and characterization of oxadiazole compounds, including methods to create derivatives with potential applications in drug discovery and material sciences, have been reported. These compounds are synthesized through high-yielding reactions and characterized using various spectroscopic techniques, demonstrating their relevance in chemical synthesis and pharmaceutical research (Shimoga, Shin, & Kim, 2018).

Antimicrobial and Anticancer Activities

Compounds derived from 1-(furan-2-yl) methanamine have been studied for their antimicrobial and anticancer activities, indicating their potential in developing new therapeutic agents. These activities were assessed through molecular docking studies and experimental assays, suggesting the utility of such compounds in biomedical research (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).

Corrosion Inhibition for Steel

Amino acid compounds related to 1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine have been explored as eco-friendly corrosion inhibitors for steel in acidic solutions. These studies provide insights into applications beyond pharmaceuticals, touching upon materials science and engineering fields (Yadav, Sarkar, & Purkait, 2015).

Neuroprotective and Procognitive Agents

Research on furoxans, including those related to 1,2,5-oxadiazole-N-oxides, highlights their potential as neuroprotective and procognitive agents. This suggests possible applications in treating neurological conditions and enhancing cognitive functions (Schiefer, VandeVrede, Fa’, Arancio, & Thatcher, 2012).

Safety and Hazards

As with any chemical compound, safety precautions are essential. While specific data on the safety profile of this compound are limited, standard laboratory safety practices should be followed. Always handle it in a well-ventilated area, wear appropriate protective gear, and consult safety data sheets (SDS) for detailed information .

Properties

IUPAC Name |

[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c8-4-6-9-7(10-12-6)5-2-1-3-11-5/h1-3H,4,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSWDWHXSDQDIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NOC(=N2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic Acid](/img/structure/B2823783.png)

![(Z)-4-benzoyl-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2823786.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2823789.png)

![N-(4-fluorophenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2823792.png)

![4-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2823793.png)

![2-benzyl-5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2823799.png)